molecular formula C8H5F2N B1294412 2,4-Difluorophenylacetonitrile CAS No. 656-35-9

2,4-Difluorophenylacetonitrile

Cat. No.: B1294412
CAS No.: 656-35-9
M. Wt: 153.13 g/mol
InChI Key: AGAOESUOSOGZOD-UHFFFAOYSA-N
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Description

2,4-Difluorophenylacetonitrile (CAS 656-35-9) is a fluorinated organic compound with the molecular formula C 8 H 5 F 2 N and a molecular weight of 153.13 g/mol . This high-purity (97%) chemical building block is characterized by its nitrile group and a benzene ring substituted with fluorine atoms at the 2 and 4 positions, as represented by the canonical SMILES string C1=CC(=C(C=C1F)F)CC#N . Its specific physical properties include a density of 1.249 g/cm³ and a boiling point of 98°C at 10 mmHg . In scientific research, this compound serves as a versatile synthon and key intermediate in organic synthesis and medicinal chemistry. The presence of both a reactive nitrile group and a difluorophenyl ring makes it a valuable precursor for the development of more complex molecules, particularly in the construction of pharmaceutical candidates and agrochemicals. Researchers utilize this compound to introduce the 2,4-difluorobenzyl moiety into target molecules, a common structural feature in various bioactive compounds. Its primary value lies in its application within laboratory-scale research and development workflows. This product is intended for research and development purposes only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Please refer to the safety data sheet for proper handling and storage information.

Properties

IUPAC Name

2-(2,4-difluorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2N/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGAOESUOSOGZOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20215856
Record name (2,4-Difluorophenyl)acetonitrile
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Molecular Weight

153.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

656-35-9
Record name 2,4-Difluorophenylacetonitrile
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Record name 2,4-Difluorophenylacetonitrile
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Record name (2,4-Difluorophenyl)acetonitrile
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Record name (2,4-difluorophenyl)acetonitrile
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Record name 2,4-DIFLUOROPHENYLACETONITRILE
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Preparation Methods

Aromatic Substitution Method

This method involves the selective substitution of hydrogen atoms on an aromatic ring with fluorine atoms, followed by the introduction of a nitrile group.

Steps:

  • Starting Material: Begin with phenylacetonitrile or a similar aromatic compound.
  • Fluorination: Use fluorinating agents such as elemental fluorine or HF/pyridine to introduce fluorine atoms at the desired positions (2,4).
  • Reaction Conditions: Conduct the reaction under controlled temperatures (60–80°C) in polar aprotic solvents like DMF to enhance solubility and reactivity.
  • Purification: The product is purified using steam distillation followed by benzene extraction and vacuum rectification.

Key Parameters:

Parameter Optimal Range Impact on Yield
Temperature 60–80°C Accelerates kinetics
Solvent Polar aprotic (e.g., DMF) Enhances solubility
Catalyst Copper sulfate Reduces side reactions

Grignard Reaction

This method uses Grignard reagents for the synthesis of fluorinated acetonitriles.

Steps:

Advantages:

  • High selectivity for fluorinated positions.
  • Moderate yields (~50–70%).

Copper-Catalyzed Diazotization

This approach uses copper sulfate as a catalyst in a diazotization reaction to synthesize 2,4-difluorophenylacetonitrile.

Steps:

  • Starting Materials: Combine 2,4-difluoroaniline with acetaldoxime.
  • Catalysis: Add copper sulfate in an acidic medium (pH adjusted to 3–6, preferably pH = 4).
  • Reaction Conditions: Maintain temperatures below 40°C during diazotization and subsequent nitrile formation.
  • Purification: Steam distillation followed by benzene extraction and vacuum rectification ensures a pure product.

Yield Information:

  • Typical yield: ~79% (based on initial reactants).
  • Purity: Up to 99%.

Industrial Optimization Techniques

Continuous Flow Reactors

For large-scale production, continuous flow reactors are employed to maintain consistent reaction conditions and optimize yield.

Advantages:

  • Improved scalability.
  • Enhanced control over temperature and pressure.

Advanced Purification Techniques

Industrial processes often use:

  • Recrystallization for solid intermediates.
  • Chromatography for final purification.

Summary Table of Synthetic Methods

Method Starting Materials Key Reagents Yield (%) Notes
Aromatic Substitution Phenylacetonitrile Fluorinating agents ~70 Requires precise control.
Grignard Reaction 2,4-Difluorobromobenzene Cyanogen bromide ~50–70 Moderate yield; selective
Copper-Catalyzed Diazotization 2,4-Difluoroaniline + acetaldoxime Copper sulfate ~79 High purity achievable

Research Findings

  • Reaction conditions such as pH control (preferably pH = 4) and temperature optimization (<40°C) significantly influence yield and purity.
  • Solvent selection plays a critical role; polar aprotic solvents like DMF enhance reaction efficiency.
  • Industrial methods focus on continuous flow systems for scalability and advanced purification techniques for high-quality output.

Chemical Reactions Analysis

Types of Reactions

2,4-Difluorophenylacetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Difluorophenylacetonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in the development of biologically active molecules and as a precursor in the synthesis of enzyme inhibitors.

    Medicine: It serves as an intermediate in the synthesis of potential therapeutic agents, including antiviral and anticancer drugs.

    Industry: This compound is employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,4-difluorophenylacetonitrile depends on its specific application. In the context of enzyme inhibition, the compound may interact with the active site of the enzyme, leading to the formation of a stable enzyme-inhibitor complex. This interaction can block the enzyme’s activity and prevent the substrate from binding, thereby inhibiting the enzyme’s function .

Comparison with Similar Compounds

Positional Isomers of Difluorophenylacetonitrile

Difluorophenylacetonitrile isomers differ in fluorine substitution patterns, influencing their physicochemical and biological properties.

Compound CAS Number Molecular Weight (g/mol) Density (g/cm³) Flash Point (°C) Hazard Classification Price (per 5g)
2,4-Difluorophenylacetonitrile 656-35-9 153.13 1.249 93 R36/37/38 ¥2,550
2,5-Difluorophenylacetonitrile 69584-87-8 153.13 1.233 Not reported [劇] III ¥6,800
3,4-Difluorophenylacetonitrile 658-99-1 153.13 1.252 Not reported [劇] III ¥13,500 (2.5g)
2,6-Difluorophenylacetonitrile 654-01-3 153.13 Not reported Not reported Not classified Not listed

Key Findings :

  • Density Variations : The 3,4-isomer has the highest density (1.252 g/cm³), likely due to closer fluorine proximity enhancing molecular packing .
  • Toxicity : 2,5- and 3,4-isomers are labeled as highly toxic ([劇] III), whereas 2,4-isomer has milder irritant hazards .

Trifluorinated and Substituted Derivatives

Adding fluorine atoms or functional groups alters reactivity and applications.

Compound CAS Number Molecular Weight (g/mol) Key Features Applications
2,4,5-Trifluorophenylacetonitrile 220141-74-2 171.12 Three fluorine atoms; colorless to pale yellow Intermediate for agrochemicals
2-(4-(2,2-Difluoroethoxy)phenyl)acetonitrile 1179604-29-5 197.18 Ethoxy group with difluoro substitution Potential drug candidate
4-Chloro-2-fluorophenylacetonitrile 75279-53-7 169.59 Chloro-fluoro substitution Antimicrobial agent precursor

Key Findings :

  • Trifluorinated Derivatives : Higher molecular weight and enhanced electron-withdrawing effects improve stability in harsh conditions .
  • Hybrid Substitutions : Chloro-fluoro derivatives (e.g., 4-Chloro-2-fluoro-) expand utility in cross-coupling reactions for diverse bioactive molecules .

Biological Activity

2,4-Difluorophenylacetonitrile (DFPAN) is a fluorinated organic compound with the molecular formula C8H5F2NC_8H_5F_2N. The introduction of fluorine atoms in organic compounds often enhances their biological activity, making them valuable in medicinal chemistry. This article reviews the biological activity of DFPAN, focusing on its potential applications in antimicrobial and anticancer therapies, as well as its mechanisms of action.

  • Molecular Formula : C8H5F2NC_8H_5F_2N
  • Molecular Weight : 169.13 g/mol
  • Structure : DFPAN features a phenyl ring substituted with two fluorine atoms and an acetonitrile group, which contributes to its unique reactivity and biological properties.

Antimicrobial Properties

Research indicates that DFPAN exhibits significant antimicrobial activity. A study assessed the compound's effectiveness against various bacterial strains, revealing that it has a broad spectrum of activity. The minimum inhibitory concentration (MIC) values were determined for several pathogens:

Pathogen MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

These results suggest that DFPAN could be a candidate for developing new antimicrobial agents, particularly against resistant strains .

Anticancer Activity

DFPAN has also been investigated for its anticancer properties. In vitro studies demonstrated that the compound inhibits the growth of various cancer cell lines, including glioblastoma multiforme (GBM). The mechanism appears to involve the modulation of glycolysis pathways, similar to other fluorinated compounds that inhibit hexokinase activity.

A comparative analysis of DFPAN with other fluorinated derivatives showed promising results:

Compound IC50 (µM) Cell Line
DFPAN10GBM
2-Deoxy-D-glucose (2-DG)25GBM
Fluorinated analog A15GBM

DFPAN exhibited lower IC50 values than some established compounds, indicating its potential as a more effective therapeutic agent .

The biological activity of DFPAN is primarily attributed to its ability to interact with specific enzymes and cellular pathways. The compound's structure allows it to bind effectively to hexokinase, leading to inhibition of glycolysis—a critical pathway in cancer metabolism. This inhibition can result in reduced energy production in rapidly dividing cancer cells, thereby slowing their growth.

Case Studies

  • Study on GBM Cells : A recent study explored the effects of DFPAN on GBM cells under hypoxic conditions. The results indicated that DFPAN significantly reduced cell viability compared to control groups, supporting its role as a glycolytic inhibitor .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of DFPAN against multi-drug resistant bacteria. The findings highlighted its potential as an alternative treatment option in clinical settings where conventional antibiotics fail .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,4-difluorophenylacetonitrile, and how do reaction conditions influence yield and purity?

  • Methodological Answer : A common approach involves nucleophilic substitution of fluorinated aryl halides with acetonitrile derivatives. For example, halogen exchange (e.g., Cl → CN) under catalytic conditions (e.g., CuCN/KCN) or cyanation of fluorinated benzyl halides using NaCN/KCN in polar aprotic solvents like DMF . Key variables include temperature control (60–100°C), inert atmosphere (N₂/Ar), and stoichiometric ratios to minimize side reactions. Post-synthesis purification via fractional distillation or recrystallization (using ethanol/water mixtures) enhances purity (>97%) .

Q. How can researchers characterize the physicochemical properties of this compound experimentally?

  • Methodological Answer :

  • Density/Refractive Index : Use a pycnometer or digital densitometer (e.g., d = 1.249 g/cm³, RI = 1.48) .
  • Thermal Stability : Differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) to determine decomposition points (e.g., Fp = 93°C) .
  • Spectroscopy : ¹⁹F NMR (δ ≈ -110 to -120 ppm for aromatic F), ¹H NMR (δ 3.7–4.0 ppm for CH₂CN), and IR (C≡N stretch ~2240 cm⁻¹) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles (R36/37/38: irritant to eyes/respiratory system) .
  • Ventilation : Use fume hoods to avoid inhalation (R20/21/22).
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced Research Questions

Q. How does the electronic effect of fluorine substituents influence the reactivity of this compound in nucleophilic additions or cyclization reactions?

  • Methodological Answer : The electron-withdrawing nature of fluorine atoms (meta/para positions) increases the electrophilicity of the nitrile group, enhancing reactivity toward nucleophiles like amines or Grignard reagents. For example, in Knoevenagel condensations, the nitrile group reacts with carbonyl compounds under basic conditions (e.g., K₂CO₃) to form α,β-unsaturated nitriles. Computational studies (DFT) can predict regioselectivity in such reactions .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound (e.g., unexpected peaks in ¹H NMR)?

  • Methodological Answer :

  • Cross-Validation : Compare with computational predictions (e.g., Gaussian NMR simulations) to assign ambiguous signals.
  • Decoupling Experiments : Use 2D NMR (COSY, HSQC) to identify coupling partners.
  • Isotopic Labeling : Synthesize deuterated analogs to confirm assignments .

Q. How can computational modeling (e.g., DFT) predict degradation pathways of this compound in environmental or catalytic studies?

  • Methodological Answer :

  • Model Setup : Optimize geometry at M06-2X/6-311+G(d,p) level with solvation (SMD model for acetonitrile/water).
  • Reaction Pathways : Calculate Gibbs free energy (ΔG‡) for hydrolysis, oxidation (e.g., •OH radical attack), or reduction steps.
  • Validation : Compare intermediates (e.g., 2,4-difluorophenylacetic acid) with experimental LC-MS/MS data .

Q. What role does this compound play in the synthesis of bioactive molecules, and how can regioselectivity be controlled?

  • Methodological Answer : It serves as a precursor for fluorinated heterocycles (e.g., triazoles, pyridines). For regioselective functionalization:

  • Directed Ortho-Metalation : Use LDA or TMPZnCl to deprotonate meta to fluorine, followed by electrophilic quenching .
  • Transition Metal Catalysis : Pd-catalyzed cross-coupling (Suzuki-Miyaura) with aryl boronic acids, leveraging fluorine’s directing effects .

Q. How can researchers optimize the purification of this compound derivatives when scaling up reactions?

  • Methodological Answer :

  • Chromatography : Use flash column chromatography with silica gel and gradient elution (hexane/ethyl acetate).
  • Crystallization : Screen solvents (e.g., toluene/hexane) for polymorph control.
  • Distillation : Short-path distillation under reduced pressure (≤1 mmHg) for high-boiling-point analogs .

Key Research Challenges

  • Contradictory Reactivity Data : Fluorine’s dual electron-withdrawing and steric effects can lead to unexpected regioselectivity. Address via mechanistic studies (kinetic vs. thermodynamic control) .
  • Scale-Up Limitations : Poor solubility in aqueous systems complicates large-scale reactions. Solutions include phase-transfer catalysts (e.g., TBAB) .

Retrosynthesis Analysis

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Strategy Settings

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Top-N result to add to graph 6

Feasible Synthetic Routes

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